molecular formula C18H20N4O B2570510 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile CAS No. 2379984-17-3

2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile

Cat. No. B2570510
CAS RN: 2379984-17-3
M. Wt: 308.385
InChI Key: XPYMTQGEIZEBAU-UHFFFAOYSA-N
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Description

2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile, also known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Intramolecular Pyridine-Based Frustrated Lewis Pairs

This study focuses on the deprotonation and subsequent reactions of methylpyridines, including the transformation of 2,6-dimethyl-4-(piperidine-1-yl)pyridine into organolithium or -potassium compounds. These compounds form intramolecular B-N bonds, indicating potential utility in the exploration of new bonding configurations and reactivity profiles, although not directly mentioning the exact compound of interest, it highlights the chemical manipulation possibilities within the pyridine family (Körte et al., 2015).

Synthesis and Spectroscopic Analysis

This research describes the synthesis and structural analysis of a pyridine derivative obtained through a novel protocol. While not directly related to the compound , it illustrates the structural diversity achievable within the pyridine derivatives, offering insights into potential applications in material science and spectroscopic studies (Tranfić et al., 2011).

Ultrasound-Assisted Synthesis for Corrosion Inhibition

The study involves the synthesis of pyrazolopyridine derivatives, exploring their effectiveness as corrosion inhibitors for mild steel. Although not specifically about the compound , it underscores the broader application of pyridine derivatives in industrial and engineering fields, particularly in corrosion protection (Dandia et al., 2013).

Efficient Synthesis in Green Media

An efficient synthesis method for pyranopyridines showcases the versatility and potential environmental benefits of green chemistry approaches in synthesizing complex organic compounds. This research highlights the adaptability and efficiency of synthesizing pyridine-based structures in an environmentally friendly manner (Balalaie et al., 2013).

Microwave Activation in Nitrogen Heterocycles Synthesis

This study explores the microwave-assisted synthesis of nitrogen heterocycles, demonstrating the utility of microwave irradiation in the efficient and rapid synthesis of complex organic molecules, including pyridine N-oxides. It reflects on the methodological advancements in organic synthesis, potentially applicable to compounds like 2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile (Khrustalev et al., 2008).

properties

IUPAC Name

2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-14-3-2-7-21-18(14)23-13-15-5-9-22(10-6-15)17-11-16(12-19)4-8-20-17/h2-4,7-8,11,15H,5-6,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYMTQGEIZEBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile

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